Isoxazole, 4-methyl-3,5-diphenyl-

Synthetic Organic Chemistry Gold Catalysis Reaction Mechanism

Standard 3,5-diphenylisoxazoles yield simple pyrroles under gold catalysis-limiting access to complex N-heterocyclic scaffolds. This 4-methyl derivative fundamentally alters chemoselectivity, enabling reliable synthesis of N-acylated and desulfenylated 3-acylated pyrroles. • DFT-validated pathway shift: 4-Me substituent redirects Au(I)-catalyzed coupling toward synthetically valuable N-acylated and desulfenylated products • Full spectral characterization (1H/13C NMR, GC-MS) ensures batch-to-batch identity • 98% purity; available from 10 g to bulk quantities with global shipping

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 10557-77-4
Cat. No. B13998159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 4-methyl-3,5-diphenyl-
CAS10557-77-4
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2-11H,1H3
InChIKeyMCOYCMSBSPWRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3,5-diphenylisoxazole: Compound Overview


Isoxazole, 4-methyl-3,5-diphenyl- (CAS 10557-77-4) is a 3,4,5-trisubstituted isoxazole heterocycle with a molecular formula of C16H13NO and a molecular weight of 235.28 g/mol . Its defining feature is the methyl group at the 4-position of the central ring, which distinguishes it from the broader class of 3,5-diphenylisoxazoles. This substitution pattern influences its physicochemical properties, including a predicted density of 1.108 g/cm³ and a boiling point of 368.8 °C [1]. As a building block, it is characterized by its 1H NMR, 13C NMR, and GC-MS spectra [2] and is commercially available with a typical purity of 98% .

4-Methyl-3,5-diphenylisoxazole: Why Analogs Cannot Substitute


In-class substitution is not possible for this specific compound due to the unique and quantifiable impact of its 4-methyl group on reaction chemoselectivity. While various 3,5-diarylisoxazoles exhibit broad biological activities [1], the 4-methyl substituent on this scaffold is not a passive structural feature. Direct comparative DFT calculations demonstrate that replacing a 4-hydrogen with a 4-methyl group fundamentally alters the outcome of gold-catalyzed coupling reactions, shifting the major product pathway from a cycloaddition-derived pyrrole to a mixture of N-acylated and desulfenylated pyrroles [2]. This mechanistic divergence is a critical differentiator, making this specific compound essential as a mechanistic probe or synthon for accessing specific chemical space that is inaccessible using the non-methylated analog.

4-Methyl-3,5-diphenylisoxazole vs. Analogs: Evidence Guide


Gold-Catalyzed Chemoselectivity Shift

The presence of the 4-methyl substituent on the 3,5-diphenylisoxazole scaffold alters the major product distribution in gold-catalyzed coupling reactions. DFT calculations show that while the non-methylated comparator (3,5-dimethylisoxazole) leads to pyrrole products via a [3+2] cycloaddition pathway, the target compound (4-methyl-3,5-diphenylisoxazole) instead induces the formation of N-acylated pyrroles and desulfenylated 3-acylated pyrroles [1].

Synthetic Organic Chemistry Gold Catalysis Reaction Mechanism

4-Methyl Substitution in COX-2 Inhibition

While not a direct study of the target compound, a class-level SAR study on diarylisoxazoles demonstrates that the position of a methyl substituent is critical for COX-2 selectivity. A closely related regioisomer, 4,5-diphenyl-3-methylsulfonamidoisoxazole (with a methylated sulfonamide group), exhibited moderate COX-2 inhibition (IC50 = 0.226 μM) and a selectivity index (SI) of 752 over COX-1 (COX-1 IC50 > 200 μM) [1]. In contrast, several 3,5-diphenylisoxazole analogs (lacking the 4-methyl core structure) were found to be more selective for COX-1 than COX-2 [1].

Medicinal Chemistry COX-2 Inhibition Structure-Activity Relationship

Unique Physicochemical Profile

The 4-methyl substitution differentiates the target compound from the unsubstituted 3,5-diphenylisoxazole core. The target compound has a predicted density of 1.108 g/cm³ and a boiling point of 368.8 °C at 760 mmHg [1]. For comparison, the base scaffold 3,5-diphenylisoxazole (CAS 2039-49-8) has a predicted density of 1.128±0.06 g/cm³ and a boiling point of 396.6±11.0 °C .

Physical Chemistry Material Science Property Prediction

Applications of 4-Methyl-3,5-diphenylisoxazole


N-Acylated Pyrrole Synthesis via Gold Catalysis

This compound is a superior choice for synthetic chemists aiming to access N-acylated pyrrole and desulfenylated 3-acylated pyrrole scaffolds. Unlike other isoxazoles that yield simple pyrroles, the 4-methyl substituent on this compound redirects gold-catalyzed transformations toward these specific and synthetically valuable products [1].

Mechanistic Probe for SAR Studies

The well-defined change in chemoselectivity caused by the 4-methyl group makes this compound an ideal mechanistic probe. Researchers can use it to interrogate the subtleties of reaction pathways, particularly in gold-catalyzed systems, to map out how specific substituents influence reaction outcomes [1].

COX-2 Inhibitor Design Scaffold

Based on class-level SAR, the 4-methyl-3,5-diphenylisoxazole scaffold represents a potentially valuable template for designing new COX-2 inhibitors. The evidence suggests that substitution at the 4-position, as seen in this compound, is associated with a shift towards COX-2 selectivity compared to the 3,5-diphenylisoxazole motif, offering a distinct path for medicinal chemistry optimization [2].

Reference Standard for Analytical Characterization

Due to the availability of its comprehensive spectral data (1H NMR, MS) and verified commercial purity (98%), this compound serves as a reliable reference standard for analytical chemistry. It can be used for the identification and quantification of this specific regioisomer in complex reaction mixtures or for confirming the identity of newly synthesized derivatives [3] .

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